molecular formula C16H18N2OS B2461592 N-[4-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)phenyl]acetamide CAS No. 2329225-15-0

N-[4-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)phenyl]acetamide

Cat. No.: B2461592
CAS No.: 2329225-15-0
M. Wt: 286.39
InChI Key: NMKKCDKYTKVLPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)phenyl]acetamide is a compound that belongs to the class of thienopyridines Thienopyridines are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)phenyl]acetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorophenyl derivatives with sulfur-containing reagents to form the thienopyridine core . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)phenyl]acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[4-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)phenyl]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The compound can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Properties

IUPAC Name

N-[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c1-12(19)17-15-4-2-13(3-5-15)10-18-8-6-16-14(11-18)7-9-20-16/h2-5,7,9H,6,8,10-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKKCDKYTKVLPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CN2CCC3=C(C2)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.